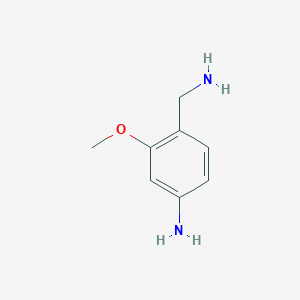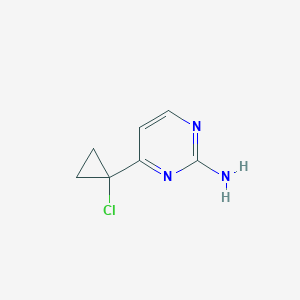
4-(1-Chlorocyclopropyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Chlorocyclopropyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chlorocyclopropyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chlorocyclopropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Chlorocyclopropyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Chlorocyclopropyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(1-Chlorocyclopropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(1H-Imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: Known for their phosphodiesterase inhibition and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Noted for their cytotoxic activities against cancer cell lines.
Uniqueness
4-(1-Chlorocyclopropyl)pyrimidin-2-amine is unique due to its specific structural features, such as the presence of a chlorocyclopropyl group, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C7H8ClN3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
4-(1-chlorocyclopropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H8ClN3/c8-7(2-3-7)5-1-4-10-6(9)11-5/h1,4H,2-3H2,(H2,9,10,11) |
Clave InChI |
FVPAAVGJNBSYSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC(=NC=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


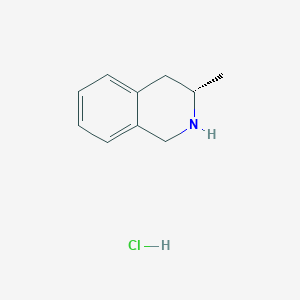
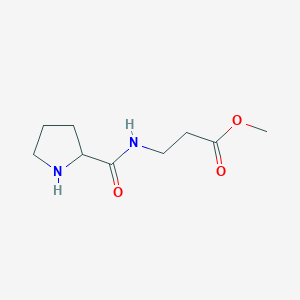
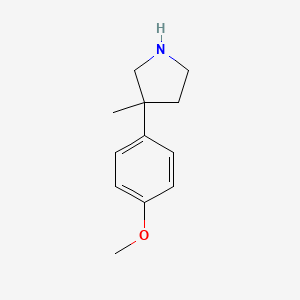
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
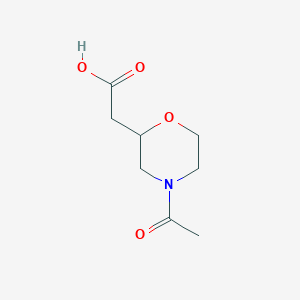
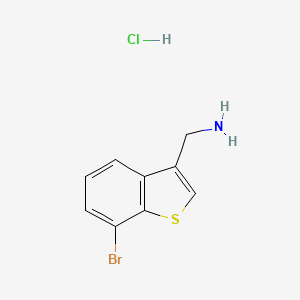

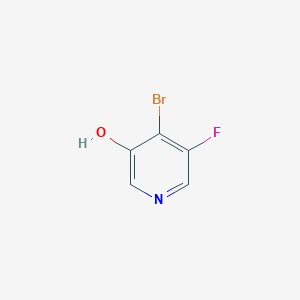
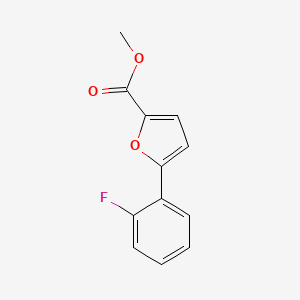
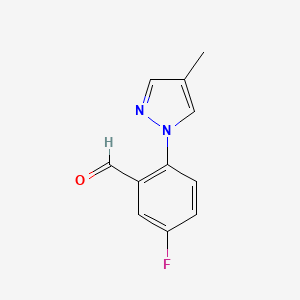
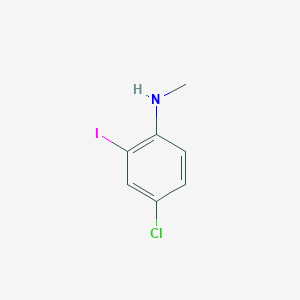
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
